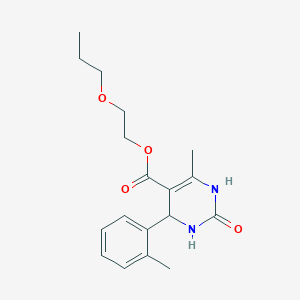![molecular formula C17H11ClN4 B5262004 3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5262004.png)
3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chlorophenyl group at the 3-position and a pyridin-4-yl group at the 7-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 3-chlorobenzaldehyde with pyridine-4-carboxaldehyde and hydrazine hydrate, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts such as ZnCl2 and solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. The choice of reagents, catalysts, and solvents is also optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells . This is achieved through the activation of caspase-3 and suppression of NF-κB and IL-6 signaling pathways . The compound’s ability to interact with these molecular targets makes it a promising candidate for further drug development.
Comparison with Similar Compounds
3-(3-Chlorophenyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyrimidine derivatives: These compounds have a different heterocyclic core but exhibit similar synthetic routes and applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4/c18-14-3-1-2-13(10-14)15-11-21-22-16(6-9-20-17(15)22)12-4-7-19-8-5-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZRMBFQVTZXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5261927.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5261932.png)
![6-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5261940.png)
![6-[2-(4-bromophenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B5261945.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-D-tryptophanamide](/img/structure/B5261957.png)
![3-(4-methylbenzoyl)-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione](/img/structure/B5261963.png)
![3-Ethyl-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione](/img/structure/B5261967.png)
![1-[(2-Chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B5261982.png)
![2-[({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5261986.png)
![4-(5-bromo-2,4-dimethoxybenzylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5261989.png)
![[1-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5261997.png)
![4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5261998.png)

![N-[3-(methylthio)phenyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5262012.png)
